molecular formula C21H24N2O6S2 B2629072 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate CAS No. 1351588-01-6

2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate

Cat. No.: B2629072
CAS No.: 1351588-01-6
M. Wt: 464.55
InChI Key: FFDUZQKMJUYKBA-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a synthetic organic compound of significant interest in modern medicinal chemistry research. Its molecular structure incorporates a piperazine core, a moiety frequently explored for its pharmacological potential, linked to both a benzylthio group and a thiophene-based carbonyl unit. Piperazine derivatives are extensively investigated for their affinity for various neurological targets . Specifically, structural analogs featuring the piperazine ring have demonstrated potent and selective binding to sigma-1 receptors (σ1R), which are chaperone proteins involved in modulating nociceptive (pain) signaling and neuropathic pain pathways . Compounds with this pharmacophore have shown efficacy in producing antinociception and anti-allodynic effects in preclinical models without impairing locomotor responses, highlighting their potential as templates for developing non-sedative analgesic agents . Furthermore, the distinct molecular architecture of this compound, which includes multiple hydrophobic domains (benzyl and thiophene) and a central basic amine, aligns with established pharmacophore models for ligands targeting enzymes and receptors in the central nervous system . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a lead compound for further structure-activity relationship (SAR) studies in drug discovery campaigns, particularly those focused on polypharmacology—the design of single molecules to interact with multiple biological targets . This product is provided for non-clinical research and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

2-[4-(2-benzylsulfanylacetyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2.C2H2O4/c22-17(18-7-4-12-25-18)13-20-8-10-21(11-9-20)19(23)15-24-14-16-5-2-1-3-6-16;3-1(4)2(5)6/h1-7,12H,8-11,13-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDUZQKMJUYKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)CSCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps:

    Formation of the Benzylthio Intermediate: The initial step involves the reaction of benzyl chloride with sodium thiolate to form benzylthioether.

    Piperazine Derivative Formation: The next step includes the reaction of piperazine with 2-oxo-2-(thiophen-2-yl)ethyl chloride to form the piperazine derivative.

    Coupling Reaction: The benzylthioether is then coupled with the piperazine derivative under basic conditions to form the target compound.

    Oxalate Formation: Finally, the compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylthio derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate involves its interaction with specific molecular targets. The benzylthio group and piperazine ring are likely to play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating their functions. The thiophene moiety may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key analogs share the piperazine core but differ in substituents, influencing physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Notable Properties Reference
Target Compound : 2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate - Benzylthio group
- Thiophene-oxoethyl side chain
- Oxalate counterion
Enhanced solubility via oxalate; potential for CNS or antimicrobial activity due to thiophene
MK47 (RTC536) : 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone - Thiophene at ketone position
- Trifluoromethylphenyl group
Increased lipophilicity; likely improved metabolic stability due to CF₃ group
Z-Cinepazide Oxalate : (Z)-1-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one oxalate - Pyrrolidine-oxoethyl side chain
- Trimethoxyphenyl group
Antianginal activity; trimethoxyphenyl enhances π-π stacking in receptor binding
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate - Fluorobenzoyl group
- Hydroxyphenyl-oxoethyl substituent
Polar hydroxyl group improves aqueous solubility; fluorobenzoyl may enhance bioavailability
1-[4-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)-piperazin-1-yl]-2-(benzylthio)ethanone (Compound 6 in ) - Nitroimidazole-piperazine hybrid
- Benzylthio group
Nitroimidazole confers antiparasitic or antibacterial activity; benzylthio modulates electron density

Physicochemical Properties

  • Solubility : The oxalate salt of the target compound improves aqueous solubility compared to neutral analogs like MK47 (trifluoromethylphenyl increases hydrophobicity) .
  • Stability : Thiophene-containing compounds (target and MK47) may exhibit photodegradation risks, whereas nitroimidazole derivatives (e.g., Compound 6 in ) are prone to redox reactions .

Biological Activity

2-(Benzylthio)-1-(4-(2-oxo-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone oxalate is a complex organic compound that exhibits notable biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a benzylthio group and a piperazine core, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. The following table summarizes the key structural components:

ComponentDescription
Benzylthio GroupEnhances lipophilicity and biological interaction
Piperazine CoreProvides structural stability and pharmacological activity
Thiophene RingImparts unique electronic properties

Synthesis Pathway

The synthesis of this compound involves the following steps:

  • Formation of the Benzylthio Group : Reaction of benzyl chloride with thiol compounds.
  • Piperazine Formation : Cyclization of appropriate amines.
  • Oxalate Formation : Reaction with oxalic acid to yield the final product.

Anticonvulsant Activity

Research indicates that compounds with similar structures exhibit anticonvulsant properties. For example, studies have shown that various piperazine derivatives are effective in seizure models, suggesting that this compound may also possess such activity. Initial screening methods include:

  • Maximal Electroshock (MES) : Evaluates the efficacy against generalized tonic-clonic seizures.
  • Subcutaneous Pentylenetetrazole (scPTZ) : Assesses effectiveness against induced seizures.

Interaction Studies

Preliminary studies suggest that this compound may interact with several biological targets, including:

  • Cyclooxygenases (COX) : Involved in inflammation pathways.
  • Cancer Cell Signaling Pathways : Potential anticancer activity through modulation of specific receptors.

Toxicity Studies

Oxalate toxicity is a concern in compounds containing oxalate moieties. High concentrations can lead to cellular damage and increased free radical production, as demonstrated in LLC-PK1 cell studies. This necessitates careful evaluation of the compound's safety profile during therapeutic application.

Case Study 1: Anticonvulsant Screening

A study on similar piperazine derivatives revealed that several compounds showed significant anticonvulsant activity in the 6-Hz psychomotor seizure model. Notably, the most active derivatives were found to be effective at lower dosages, indicating a potential for reduced side effects compared to traditional anticonvulsants .

Case Study 2: Inhibition of Inflammatory Pathways

Research has indicated that piperazine-based compounds can inhibit COX enzymes, leading to decreased inflammatory markers in animal models. This suggests that this compound may have therapeutic potential in treating inflammatory conditions .

Q & A

Q. Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzylthio (~δ 3.8–4.2 ppm for SCH₂), piperazine (δ 2.5–3.5 ppm), and thiophenyl (δ 6.8–7.4 ppm) groups .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 487.18 for the free base) .
  • PXRD : Validate oxalate salt formation via distinct crystallographic patterns .
    Purity : Use HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold. Residual solvents are quantified via GC-MS .

Advanced: How do structural modifications (e.g., benzylthio vs. arylthio groups) impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Biological Impact Mechanistic Basis
BenzylthioEnhanced lipophilicity (logP ~3.2) improves membrane permeability .Targets intracellular kinases (e.g., MAPK) via thioether-mediated binding .
Thiophen-2-ylElectron-rich heterocycle enhances π-π stacking with receptor aromatic residues .Potentiates inhibition of inflammatory cytokines (e.g., TNF-α, IC₅₀ ~0.8 µM) .
Methodology : Synthesize analogs, compare IC₅₀ values in enzyme assays, and validate via molecular docking (e.g., AutoDock Vina) .

Advanced: What experimental designs address discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Q. Contradiction Analysis :

  • Source 1 : IC₅₀ = 1.2 µM (kinase inhibition) vs. Source 2 : IC₅₀ = 3.5 µM (same target).
    Resolution Strategies :

Assay Conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and incubation times .

Compound Solubility : Use DMSO stocks ≤0.1% to avoid solvent interference .

Cell Line Validation : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) .
Validation : Replicate assays in triplicate with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced: How is metabolic stability evaluated, and what structural liabilities are identified?

Q. In Vitro Methods :

  • Microsomal Incubations : Human liver microsomes (HLMs) with NADPH, monitor parent compound depletion over 60 min (t₁/₂ < 30 min indicates high clearance) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 µM desirable) .
    Liabilities :
  • Thioether Oxidation : Forms sulfoxide metabolites (LC-MS/MS detection at m/z +16). Mitigate via methyl substitution on benzylthio .
  • Piperazine N-Oxidation : Introduce electron-withdrawing groups (e.g., CF₃) to reduce metabolic susceptibility .

Basic: What are the stability profiles under varying pH and storage conditions?

Q. Stability Data :

Condition Degradation (%) Major Degradant
pH 1.2 (gastric)12% at 24hOxalate hydrolysis product
pH 7.4 (physiological)5% at 24hNone detected
4°C (solid)<2% at 6 monthsStable
Recommendations : Store at −20°C under desiccation. Avoid aqueous solutions >12h .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Q. Model Selection :

  • Pharmacokinetics : Sprague-Dawley rats (IV/PO dosing, plasma sampling at 0.5–24h). Compute AUC, Cₘₐₓ, and bioavailability (F > 20% target) .
  • Efficacy :
    • Inflammation : LPS-induced murine endotoxemia (measure IL-6/TNF-α suppression) .
    • Oncology : Xenograft models (e.g., HCT-116 colon cancer) with tumor volume monitoring .
      Analytical Method : LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL) .

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